3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a substituted derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system with applications in medicinal chemistry and agrochemical research. These compounds share a common synthesis pathway involving haloform cleavage of trifluoroacetyl intermediates, as described in , which enables efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids in high yields .
Properties
IUPAC Name |
3-(2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-10-13-11(12(15)16)9-5-3-4-6-14(9)10/h3-6,8H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEJGCSLTGJRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193368 | |
| Record name | 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924646-10-6 | |
| Record name | 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924646-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 924646-10-6
The compound features an imidazo[1,5-a]pyridine core structure, which is known for its diverse biological activities. Its unique substituents enhance its pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of bacteria. It acts by inhibiting specific enzymes involved in bacterial cell wall synthesis, thus preventing bacterial growth and replication.
- Antifungal Activity : Preliminary studies indicate that this compound may also possess antifungal properties, although more extensive research is needed to confirm these effects.
- Antituberculosis Potential : Notably, research has focused on its efficacy against tuberculosis, especially concerning resistant strains. Its mechanism involves targeting pathways critical to the survival of Mycobacterium tuberculosis.
Research suggests that this compound interacts with various molecular targets. Key mechanisms include:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for bacterial metabolism and replication processes.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other compounds in the imidazo[1,5-a]pyridine family is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | C11H12N2O | Anti-tuberculosis |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | C9H8N2O2 | Antibacterial |
| Methyl imidazo[1,5-a]pyridine-6-carboxylate | C10H10N2O2 | Antitumor activity |
This table highlights the diverse biological activities associated with different analogs, showcasing the unique profile of this compound.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant infections.
- Antifungal Properties : In another investigation, the compound was tested against Candida species and exhibited promising antifungal activity. Further studies are needed to elucidate its mechanism against fungal pathogens.
- Tuberculosis Treatment : Research focused on its application in treating tuberculosis highlighted its effectiveness against resistant strains in vitro. The compound's ability to penetrate bacterial biofilms also suggests a potential advantage in clinical settings where biofilm-associated infections are prevalent.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(2-Methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid exhibits notable antibacterial and antifungal activities. It is being studied for its potential use in developing new antibiotics and antifungal agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .
Mechanism of Action : The compound targets specific pathways in bacterial cell wall synthesis, inhibiting growth and replication. Its efficacy has been demonstrated in various studies, showing significant activity against both replicating and drug-resistant strains of Mtb .
Case Studies
- A study evaluated several imidazo[1,2-a]pyridine derivatives for their antitubercular activity, revealing that some compounds derived from this scaffold had minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb .
- Another research effort highlighted the unique pharmacological profile of this compound compared to other imidazo[1,5-a]pyridine derivatives, indicating its potential as a lead compound for further drug development .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural features allow for various modifications that can lead to the development of novel compounds with enhanced biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Ethyl ester derivatives (e.g., ) exhibit lower molecular weights (190.20 g/mol) due to esterification, which may improve metabolic stability compared to free carboxylic acids .
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
